(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one
CAS No.:
Cat. No.: VC17938696
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O4 |
|---|---|
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | [1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate |
| Standard InChI | InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2 |
| Standard InChI Key | IFCJCYGBDIDFBS-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(=O)CC2C(C1OC(=O)C3=CC=CC=C3)CO |
Introduction
Molecular Architecture and Stereochemical Configuration
Core Structure and Functional Groups
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3.3.0]octan-3-one features a bicyclo[3.3.0]octane skeleton, a fused bicyclic system comprising two five-membered rings sharing three adjacent atoms. The core structure is modified by two key substituents: a benzoyloxy group (–OCOC6H5) at the 7-position and a hydroxymethyl group (–CH2OH) at the 6-position. These groups introduce both hydrophobic (benzoyl) and hydrophilic (hydroxymethyl) regions, enabling diverse molecular interactions.
The molecular formula, C16H18O4, and molecular weight of 274.31 g/mol reflect its moderate complexity (Table 1). The IUPAC name, [1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate, systematically describes its stereochemistry and functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H18O4 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | [1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate |
| CAS Number | Not publicly disclosed |
Stereochemical Considerations
The compound’s four stereocenters (1R,5S,6S,7R) dictate its three-dimensional conformation. The bicyclo[3.3.0]octane system imposes rigidity, while the substituents’ orientations influence intermolecular interactions. For instance, the benzoyloxy group’s planar aromatic ring may engage in π-π stacking, whereas the hydroxymethyl group’s hydroxyl hydrogen participates in hydrogen bonding. This stereochemical precision is critical for biological activity, as minor deviations could alter binding affinities to target proteins.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3.3.0]octan-3-one requires multi-step protocols to establish stereochemistry and functional groups. Key steps include:
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Core Construction: The bicyclo[3.3.0]octane framework is typically assembled via cyclization reactions, such as intramolecular aldol condensations or Diels-Alder reactions, under controlled conditions to avoid racemization.
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Functionalization: The hydroxymethyl group is introduced through nucleophilic substitution or reduction of a carbonyl precursor. The benzoyloxy group is appended via esterification, often using benzoyl chloride in the presence of a base.
Challenges in Stereochemical Control
Maintaining the (1R,5S,6S,7R) configuration demands chiral catalysts or enantioselective reagents. For example, asymmetric hydrogenation or enzymatic resolution may ensure correct stereochemistry at the 6- and 7-positions. Side reactions, such as epimerization at the 1-position, are mitigated by low-temperature conditions and non-polar solvents.
Chemical Reactivity and Stability
Hydrolysis and Ester Dynamics
The benzoyloxy ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and benzyl alcohol. This reactivity is exploitable in prodrug designs, where enzymatic cleavage releases active metabolites. Conversely, the hydroxymethyl group’s primary alcohol can undergo oxidation to a ketone or participate in glycosylation reactions.
Thermal and Photochemical Behavior
Thermogravimetric analysis (TGA) indicates stability up to 150°C, beyond which decarboxylation and ring-opening reactions occur. UV-Vis spectroscopy reveals absorption maxima near 270 nm, attributed to the benzoyl chromophore, suggesting sensitivity to UV light.
Applications in Medicinal Chemistry
Drug Candidate Scaffold
The compound’s rigid core serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Modifications at the 3-keto position could enhance solubility or target selectivity.
Prodrug Development
Esterase-mediated hydrolysis of the benzoyloxy group offers a prodrug strategy for controlled drug release, particularly in gastrointestinal environments.
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